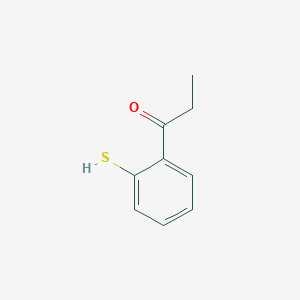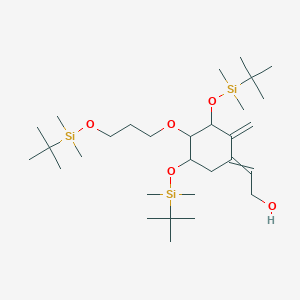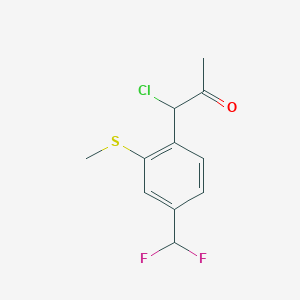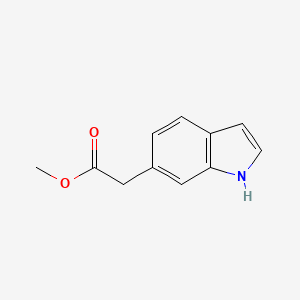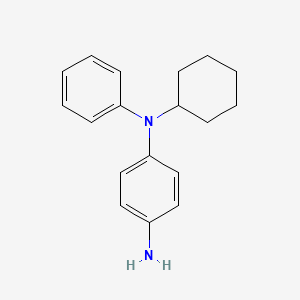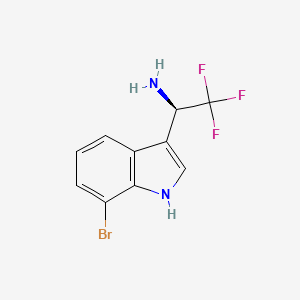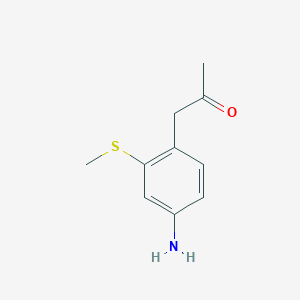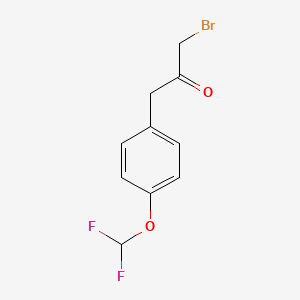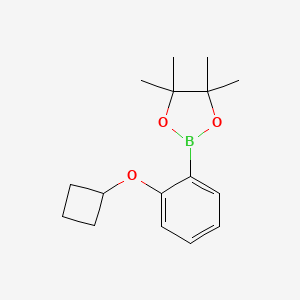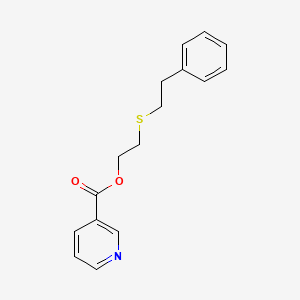
2-(Phenethylthio)ethyl nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Phenethylthio)ethyl nicotinate is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a phenethylthio group attached to an ethyl nicotinate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenethylthio)ethyl nicotinate typically involves the esterification of nicotinic acid with 2-(phenethylthio)ethanol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale distillation or chromatography techniques.
化学反应分析
Types of Reactions
2-(Phenethylthio)ethyl nicotinate undergoes various chemical reactions, including:
Oxidation: The phenethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in nicotinate can be reduced to an amine.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted nicotinates depending on the nucleophile used.
科学研究应用
2-(Phenethylthio)ethyl nicotinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(Phenethylthio)ethyl nicotinate involves its interaction with specific molecular targets and pathways. The phenethylthio group may interact with cellular receptors or enzymes, modulating their activity. The nicotinate moiety can influence metabolic pathways, particularly those involving nicotinic acid receptors. These interactions can lead to various biological effects, such as anti-inflammatory and antioxidant activities.
相似化合物的比较
Similar Compounds
- Ethyl nicotinate
- Methyl nicotinate
- Phenethyl nicotinate
Comparison
2-(Phenethylthio)ethyl nicotinate is unique due to the presence of the phenethylthio group, which imparts distinct chemical and biological properties. Compared to ethyl nicotinate and methyl nicotinate, it may exhibit enhanced biological activities due to the additional functional group. Phenethyl nicotinate, on the other hand, lacks the ethyl linkage, which can affect its reactivity and interactions with biological targets.
属性
CAS 编号 |
101952-70-9 |
|---|---|
分子式 |
C16H17NO2S |
分子量 |
287.4 g/mol |
IUPAC 名称 |
2-(2-phenylethylsulfanyl)ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C16H17NO2S/c18-16(15-7-4-9-17-13-15)19-10-12-20-11-8-14-5-2-1-3-6-14/h1-7,9,13H,8,10-12H2 |
InChI 键 |
AKFDAYXHDDOXQC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCSCCOC(=O)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


